1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-

Beschreibung

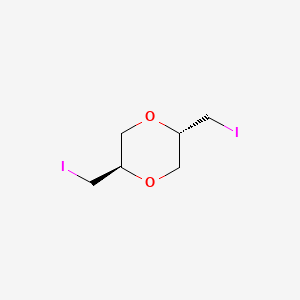

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2 It is a derivative of 1,4-dioxane, where two hydrogen atoms are replaced by iodomethyl groups

Eigenschaften

IUPAC Name |

(2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCDSJISZRBPO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Synthesis from Chiral Hydroxymethyl Dioxanes

A prominent method begins with the preparation of enantiomerically enriched 2-hydroxymethyl-1,4-dioxane intermediates, which are then converted to the target bis(iodomethyl) compound.

- The hydroxymethyl intermediate (e.g., (R)-2-hydroxymethyl-dioxane) is treated with iodine, triphenylphosphine, and imidazole in a mixed solvent system (toluene and tetrahydrofuran) at ambient temperature.

- This reaction converts the hydroxyl groups to iodomethyl groups with high yield (~84%) and preserves stereochemistry.

- The iodination mechanism involves the formation of a phosphonium intermediate facilitating substitution by iodide.

Use of Dithiane Intermediates for Chain Elongation and Functionalization

- The iodomethyl dioxane intermediates can be further reacted with lithiated dithiane anions to introduce carbon chains or aldehyde functionalities.

- Hydrolysis of dithiane intermediates followed by methyl iodide treatment and base hydrolysis yields aldehydes or ketones, which can be reduced to alcohols or converted to oxime derivatives.

- This method allows fine control of linker chain length and stereochemistry, critical for biological activity optimization.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The stereochemical integrity of the (2R,5S)-rel- configuration is maintained by starting from chiral precursors and using mild iodination conditions that avoid racemization.

- The use of triphenylphosphine and imidazole in iodination is a well-established method to convert primary alcohols to iodides efficiently.

- Dithiane intermediates serve as versatile synthetic handles, allowing further elaboration of the molecule, which is important for medicinal chemistry applications.

- Industrial methods emphasize safety, cost-effectiveness, and environmental considerations, using readily available raw materials and avoiding harsh reagents or extreme temperatures.

- Analytical data such as melting points (96–97 °C) and 1H-NMR chemical shifts confirm the identity and purity of the synthesized compounds.

Biologische Aktivität

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2. It is a derivative of 1,4-dioxane characterized by the substitution of two hydrogen atoms with iodomethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Weight : 367.95 g/mol

- Density : 2.185 g/cm³

- Boiling Point : 343.4 ºC at 760 mmHg

- IUPAC Name : (2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane

Biological Activity Overview

The biological activity of 1,4-Dioxane derivatives has been explored primarily in the context of antimicrobial properties and potential applications in medicinal chemistry. The presence of iodomethyl groups may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to 1,4-dioxane exhibit significant antimicrobial properties. A study highlighted that various dioxane derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the dioxane structure could lead to enhanced antibacterial activity.

Study on Antibacterial Properties

A notable study published in Molecules examined the antibacterial efficacy of several dioxane derivatives against resistant bacterial strains. The results showed that compounds with halogen substitutions (such as iodomethyl) demonstrated improved inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Dioxane Derivative A | 32 µg/mL | S. aureus |

| Dioxane Derivative B | 16 µg/mL | E. coli |

| 1,4-Dioxane, 2,5-bis(iodomethyl)- | 8 µg/mL | Pseudomonas aeruginosa |

The mechanism by which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis. For instance, the study indicated that the iodomethyl group might facilitate binding to bacterial enzymes involved in cell wall formation.

Synthesis and Modification

The synthesis of 1,4-Dioxane derivatives typically involves multi-step organic reactions where starting materials are modified through halogenation and other functional group transformations. The synthetic pathways are crucial for optimizing biological activity.

Synthetic Pathway Example

A general synthetic route for obtaining 1,4-Dioxane derivatives includes:

- Formation of Dioxane Ring : Starting from glycol and aldehydes.

- Halogenation : Introduction of iodomethyl groups through electrophilic substitution.

- Purification : Using chromatography techniques to isolate the desired product.

Q & A

Basic: What synthetic methodologies are effective for preparing 1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-?

The compound can be synthesized via substitution reactions targeting the iodomethyl groups. A common approach involves reacting 1,4-dioxane derivatives with iodine-containing nucleophiles under controlled conditions. For stereochemical control (2R,5S configuration), chiral catalysts or enantioselective synthesis protocols are recommended. Key steps include:

- Nucleophilic substitution : Using methyl iodide or similar reagents to introduce iodomethyl groups.

- Stereochemical optimization : Employing chiral auxiliaries or asymmetric catalysis to achieve the desired (2R,5S)-rel configuration .

- Purification : Column chromatography or recrystallization to isolate the stereoisomer.

Basic: What analytical methods are validated for detecting and quantifying this compound in environmental matrices?

EPA Methods 8260 SIM and 8270 SIM (gas chromatography/mass spectrometry with selective ion monitoring) are widely used for trace-level detection. Key considerations:

- Sample preparation : High-temperature purge-and-trap (EPA Method 5030C) or azeotropic distillation to improve recovery rates .

- Detection limits : Achieve sub-ppb sensitivity using SIM mode to mitigate matrix interference .

- Validation : Include internal standards (e.g., deuterated 1,4-dioxane) for quantification accuracy .

Advanced: How does the stereochemistry (2R,5S) influence its reactivity and interaction with biological systems?

The rel-(2R,5S) configuration impacts molecular docking and enzyme interactions due to spatial arrangement. Studies suggest:

- Enantioselectivity : The iodomethyl groups create steric effects that alter binding affinity to proteins or DNA, potentially affecting toxicity profiles.

- Degradation pathways : Stereochemistry influences susceptibility to microbial or oxidative degradation, as observed in related 1,4-dioxane derivatives .

- Experimental validation : Use chiral HPLC or X-ray crystallography to confirm configuration and correlate with bioactivity .

Advanced: What are the environmental fate and transport mechanisms of this compound compared to unsubstituted 1,4-dioxane?

The iodomethyl substituents increase hydrophobicity , reducing aqueous solubility and enhancing adsorption to organic matter. However, its mobility in groundwater may still exceed unsubstituted 1,4-dioxane due to:

- Lower biodegradability : Halogenation typically slows microbial breakdown.

- Plume behavior : Likely to migrate farther than parent compounds, requiring expanded monitoring networks .

- Remediation challenges : Advanced oxidation processes (AOPs) with UV/H₂O₂ are less effective; consider coupled bioremediation and adsorption strategies .

Basic: What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Molecular formula : C₆H₁₀I₂O₂ (MW: 367.95 g/mol) .

- Boiling point : Decomposes before boiling; use vacuum distillation for purification.

- Solubility : Moderate in polar solvents (e.g., DMSO, acetone) but limited in water.

- Stability : Light-sensitive; store in amber vials under inert atmosphere to prevent iodide release .

Advanced: What computational tools can predict its interaction with biological targets or environmental adsorbents?

Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for:

- Binding affinity prediction : Docking studies with enzymes like cytochrome P450 or peroxidases.

- Adsorption modeling : Simulate interactions with activated carbon or clay minerals using software like Gaussian or Materials Studio.

- Validation : Cross-reference with experimental data from XPS or FTIR spectroscopy .

Basic: How to ensure stability during storage and handling in laboratory settings?

- Storage : -20°C in airtight, light-resistant containers with desiccants.

- Handling : Use gloveboxes under nitrogen to prevent hydrolysis of iodomethyl groups.

- Degradation monitoring : Regular GC-MS analysis to detect iodide byproducts .

Advanced: What are the mechanistic pathways for its degradation under UV/H₂O₂ treatment?

The UV/H₂O₂ process generates hydroxyl radicals (•OH) that attack the dioxane ring:

Ring opening : •OH abstracts hydrogen, leading to radical intermediates.

Iodide release : Iodomethyl groups undergo oxidation to form iodine species (e.g., I₂ or IO₃⁻).

Mineralization : Breakdown products include formic acid, CO₂, and water, but iodide byproducts require secondary treatment .

Basic: What safety protocols are recommended given its potential toxicity?

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis/handling.

- Waste disposal : Collect iodide waste separately for halogen-specific treatment.

- Exposure limits : Adhere to OSHA guidelines for 1,4-dioxane derivatives (PEL: 100 ppm) .

Advanced: How to resolve contradictions in experimental data related to its biological activity?

- Reproducibility checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and exposure durations.

- Isomer purity : Confirm stereochemical integrity via NMR or chiral chromatography .

- Meta-analysis : Compare results across studies using systematic review frameworks (e.g., EPA’s 2021 protocol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.